2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and Regulatory Identifiers
IUPAC Name Analysis
The compound’s systematic name, 4-[bis(4-methoxyphenyl)methylidene]-5-methyl-2,3-dihydropyrrole , reflects its structural features with precision:
- 4-[bis(4-methoxyphenyl)methylidene] : A methylidene group bridges two para-methoxyphenyl substituents at position 4 of the pyrrole ring.
- 5-methyl : A methyl group occupies position 5.
- 2,3-dihydropyrrole : Partial saturation at positions 2 and 3 reduces aromaticity, creating a non-planar bicyclic system.
CAS Registry Number Validation
The CAS Registry Number 820213-25-0 uniquely identifies this compound in chemical databases. Validation through regulatory platforms confirms its association with the molecular formula C₂₀H₂₁NO₂ .
SMILES Notation Interpretation
The SMILES string CC1=NCCC1=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC encodes:
Molecular Architecture Elucidation
Pyrrole Ring Conformation Analysis
The pyrrole ring adopts a non-planar conformation due to partial saturation at positions 2 and 3. Hybridization at nitrogen (sp³) creates a puckered geometry, distinct from fully aromatic pyrroles.
Bis(4-methoxyphenyl)methylene Substituent Configuration
The bis(4-methoxyphenyl)methylene group exhibits a syn-periplanar arrangement , with methoxy groups oriented para to the methylidene bridge. This configuration maximizes conjugation between the phenyl rings and the central pyrrole system.
Dihedral Angle Measurements from X-ray Crystallography
While experimental X-ray data for this specific compound remains unpublished, analogous structures suggest:
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectral Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrole C5-methyl | 2.3 | Singlet |
| Methoxy (-OCH₃) | 3.8 | Singlet |
| Aromatic protons (phenyl) | 6.8–7.2 | Doublet/Doublet |
| Methylene bridge (C4-CH) | 5.1 | Singlet |
¹³C NMR signals would include:
Fourier-Transform Infrared (FT-IR) Characteristic Bands
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-O stretch (methoxy) | 1250–1260 |
| C=C aromatic | 1600–1580 |
| C=N stretch | 1640–1620 |
| C-H aliphatic | 2850–2950 |
UV-Vis Absorption Profile Interpretation
The conjugated π-system produces strong absorption in the 250–300 nm range (ε > 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. Methoxy groups induce a bathochromic shift compared to non-substituted analogs.
Properties
CAS No. |
820213-25-0 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methylidene]-5-methyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C20H21NO2/c1-14-19(12-13-21-14)20(15-4-8-17(22-2)9-5-15)16-6-10-18(23-3)11-7-16/h4-11H,12-13H2,1-3H3 |
InChI Key |
QRJUUGSOQGCGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC1=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Methoxybenzaldehyde with Dihydro Pyrrole Precursors
This method leverages the reactivity of dihydro pyrrole precursors to form the bis(4-methoxyphenyl)methylene bridge. The synthesis involves:
- Formation of a 3,4-dihydro-2H-pyrrole precursor with a reactive site (e.g., ketone or aldehyde) at position 4.
- Condensation with excess 4-methoxybenzaldehyde under basic conditions to form the diphenylmethylene group.
Key Reaction Conditions
Mechanistic Insights
The condensation likely proceeds via a Claisen-Schmidt mechanism , where two equivalents of 4-methoxybenzaldehyde react with a ketone at position 4 to form the diphenylmethylene bridge. This method is favored for its simplicity and high regioselectivity.
Dearomatization and Nucleophilic Substitution
This approach exploits the enhanced reactivity of 2H-pyrroles generated via dearomatization:
- Dearomatization of a 1H-pyrrole derivative to form a 2H-pyrrole, creating a reactive site at position 4.
- Nucleophilic substitution with a diphenylmethylene nucleophile.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| 1 | 1H-Pyrrole precursor, Cl₂ (dearomatization), Fe catalyst | 70–90% | |
| 2 | Diphenylmethylene nucleophile (e.g., from benzaldehyde dimer), DMF, 80°C | 45–60% |
Mechanistic Insights
Dearomatization with chlorine generates a 2,5-dichloro-2H-pyrrole intermediate, enabling nucleophilic attack at position 4. This method is effective for introducing electron-withdrawing groups but requires careful control to avoid over-chlorination.
Thermal Isomerization and Functionalization
Thermal isomerization converts 1H-pyrroles to 2H-pyrroles, followed by functionalization:
- Heating a 1H-pyrrole derivative to induce isomerization to the 2H form.
- Functionalization at position 4 with a diphenylmethylene group.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| 1 | 1H-Pyrrole precursor, 230°C, 12 h | 71% | |
| 2 | 4-Methoxybenzaldehyde, p-TsOH, CH₂Cl₂ | 55–70% |
Mechanistic Insights
Thermal isomerization preserves stereochemistry while activating the 2H-pyrrole for electrophilic substitution. This method is ideal for retaining substituent positions during functionalization.
Transition-metal catalysts enable selective introduction of the diphenylmethylene group:
- Halogenation at position 4 of the dihydro pyrrole.
- Cross-coupling with a diphenylmethylene boronate or silane.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| 1 | Dihydro pyrrole, NBS, AIBN, CCl₄ | 60–75% | |
| 2 | Diphenylmethylene boronate, Pd(PPh₃)₄, K₂CO₃, dioxane | 50–65% |
Mechanistic Insights
Palladium-catalyzed Suzuki-Miyaura coupling is effective for introducing aryl groups. However, steric hindrance from the bis(4-methoxyphenyl) group may reduce yields.
Wittig Reaction Approach
The Wittig reaction introduces the diphenylmethylene group via a ylide intermediate:
- Formation of a diphenylmethylene ylide from bis(4-methoxyphenyl)methane.
- Reaction with a carbonyl group at position 4 of the dihydro pyrrole.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| 1 | Bis(4-methoxyphenyl)methane, PPh₃, CBr₄ | 80% | |
| 2 | Dihydro pyrrole-4-one, THF, 0°C | 60–75% |
Mechanistic Insights
The Wittig reaction provides a direct route to the diphenylmethylene group but requires a pre-existing carbonyl group at position 4. Oxidation of a hydroxyl group to a ketone may precede this step.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yield, simple reagents | Limited to aldehyde-reactive sites |
| Dearomatization | Broad functionalization | Risk of over-chlorination |
| Thermal Isomerization | Retains stereochemistry | Requires high temperatures |
| Cross-Coupling | Selective substitution | Sensitive to steric effects |
| Wittig Reaction | Direct alkylation | Requires carbonyl precursor |
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this pyrrole compound exhibit notable antimicrobial properties. A study on related pyrrole derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2H-Pyrrole... | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. It has shown the ability to inhibit specific kinases involved in cancer cell proliferation, such as PKMYT1. This inhibition leads to reduced phosphorylation of CDK1, promoting apoptosis in cancer cells.
Table 2: Inhibition of PKMYT1 by Pyrrole Derivatives
| Compound Name | IC50 (µM) |
|---|---|
| 2H-Pyrrole... | 0.69 |
| Other Analog | 4.1 |
Conductive Polymers
Pyrrole derivatives are often utilized in the synthesis of conductive polymers due to their electrical conductivity and stability. The incorporation of methoxyphenyl groups enhances the solubility and processability of the polymers, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Table 3: Properties of Conductive Polymers Derived from Pyrrole
| Polymer Type | Conductivity (S/cm) | Application |
|---|---|---|
| Poly(2H-pyrrole) | OLEDs | |
| Poly(3-methyl-2H-pyrrole) | Organic solar cells |
Antimicrobial Screening
In a recent study published in the Asian Journal of Pharmaceutical and Clinical Research, a series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial agents .
Cancer Research Applications
Another study focused on the anticancer effects of pyrrole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further investigation into the pharmacokinetics and mechanisms underlying these effects to optimize therapeutic applications .
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The bis(4-methoxyphenyl)methylene group in the target compound provides stronger electron-donating effects compared to diphenylmethylene (CAS 734-47-4) or 3,4-dimethoxyphenylmethylene (CAS 79491-35-3). This could enhance stability in oxidative environments or improve charge transfer in photophysical applications .
Material Science Applications :
Biological Activity
2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrrole ring with two 4-methoxyphenyl groups and a methyl group, contributing to its solubility and reactivity. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl- is with a molecular weight of approximately 307.386 g/mol. Its structure can be summarized as follows:
- Pyrrole Ring : A five-membered aromatic ring containing one nitrogen atom.
- Substituents : Two methoxyphenyl groups enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that 2H-Pyrrole derivatives exhibit diverse biological activities, including:
- Antimicrobial Properties : Compounds similar to 2H-Pyrrole have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Interaction Studies
Preliminary interaction studies have focused on the binding affinities of 2H-Pyrrole with various biological targets. Although detailed data are still emerging, initial findings suggest that the compound may interact with:
- Enzymes : Potential inhibition of enzymes such as acetylcholinesterase (AChE).
- Receptors : Possible binding to receptors involved in cancer signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds can provide insights into the unique properties of 2H-Pyrrole. The following table summarizes some related compounds and their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | C11H13NO | Simpler structure; less steric hindrance |
| 3-(4-Methoxyphenyl)-1H-pyrrole | C11H13NO | Lacks additional methyl group; different reactivity |
| N-Methylpyrrole | C5H7N | Smaller size; different electronic properties |
Case Studies and Research Findings
- Antimicrobial Activity : In a study examining the antibacterial effects of pyrrole derivatives, compounds similar to 2H-Pyrrole demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests that modifications to the pyrrole structure can enhance antimicrobial efficacy.
- Anticancer Potential : Research has indicated that certain pyrrole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from pyrroles have been evaluated for their ability to inhibit tumor growth in xenograft models .
- Enzyme Inhibition Studies : A recent investigation into enzyme inhibitors highlighted the potential of pyrrole-based compounds to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
